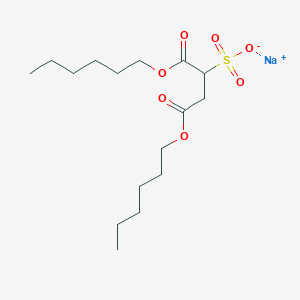

Dihexyl sodium sulfosuccinate

Description

Structure

2D Structure

Properties

CAS No. |

3006-15-3 |

|---|---|

Molecular Formula |

C16H30NaO7S |

Molecular Weight |

389.5 g/mol |

IUPAC Name |

sodium;1,4-dihexoxy-1,4-dioxobutane-2-sulfonate |

InChI |

InChI=1S/C16H30O7S.Na/c1-3-5-7-9-11-22-15(17)13-14(24(19,20)21)16(18)23-12-10-8-6-4-2;/h14H,3-13H2,1-2H3,(H,19,20,21); |

InChI Key |

YUCTUWYCFFUCOR-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

Isomeric SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCCOC(=O)CC(C(=O)OCCCCCC)S(=O)(=O)O.[Na] |

Other CAS No. |

3006-15-3 |

physical_description |

Liquid |

Pictograms |

Irritant |

Synonyms |

Monawet MM-80 |

Origin of Product |

United States |

Self Assembly and Aggregation Phenomena of Dihexyl Sodium Sulfosuccinate

Micellization in Aqueous Media

In an aqueous environment, dihexyl sodium sulfosuccinate (B1259242) molecules exist as individual ions (monomers) at low concentrations. As the concentration increases, the hydrophobic dihexyl tails of the surfactant molecules begin to associate to minimize their contact with water. This hydrophobic interaction is the primary driving force for self-assembly. Simultaneously, the hydrophilic sodium sulfosuccinate head groups remain in contact with the aqueous phase, leading to the formation of spherical aggregates known as micelles.

Critical Micelle Concentration (CMC) Determination Methodologies

The CMC is the specific concentration of surfactant at which micelles begin to form in significant numbers. At this point, abrupt changes in various physical properties of the solution are observed. The following techniques are standard for determining the CMC.

Conductometric Analysis

Conductometric analysis is a widely used method for determining the CMC of ionic surfactants like dihexyl sodium sulfosuccinate. The technique measures the specific or molar conductivity of the surfactant solution as a function of its concentration.

Methodology: A series of solutions with increasing concentrations of this compound are prepared. The electrical conductivity of each solution is measured at a constant temperature. A plot of specific conductivity versus concentration will show two linear regions with different slopes. The first, steeper slope corresponds to the premicellar region, and the second, shallower slope corresponds to the post-micellar region. The CMC is determined from the intersection point of these two linear portions.

Tensiometric Measurements (Surface Tension)

Tensiometry is a direct and sensitive method for CMC determination, based on the surface activity of the surfactant.

Principle: Surfactant molecules preferentially adsorb at the air-water interface, with their hydrophobic tails oriented away from the water and their hydrophilic heads remaining in the water. This adsorption lowers the surface tension of the water. As the surfactant concentration increases, the interface becomes more populated with monomers, and the surface tension decreases sharply. At the CMC, the interface becomes saturated with monomers, and any further addition of surfactant leads to the formation of micelles in the bulk solution rather than further decreasing the surface tension.

Methodology: The surface tension of a series of aqueous solutions of this compound is measured using a tensiometer, often employing the Wilhelmy plate or du Noüy ring method. A graph of surface tension versus the logarithm of the surfactant concentration is plotted. The plot typically shows a region of steep linear descent followed by a plateau where the surface tension remains nearly constant. The CMC is identified as the concentration at the point of intersection of the two lines extrapolated from the sloped and plateau regions.

Spectroscopic Probing (e.g., Fluorescence, UV-Visible)

Spectroscopic techniques, particularly fluorescence spectroscopy, offer a highly sensitive method for probing the microenvironment of the surfactant solution and thus detecting micelle formation.

Principle: This method involves the use of a hydrophobic fluorescent probe (e.g., pyrene) that has low solubility in water but is readily solubilized within the hydrophobic core of micelles. The fluorescence emission spectrum of pyrene (B120774) is highly sensitive to the polarity of its local environment. In the polar aqueous environment, it exhibits a certain spectral characteristic. When micelles form, the pyrene molecules partition into the nonpolar micellar core. This change in the microenvironment causes a distinct change in the pyrene emission spectrum, such as a shift in the fine structure (I₁/I₃ ratio) or an increase in fluorescence intensity.

Electromotive Force (EMF) Studies

EMF measurements using ion-selective electrodes (ISEs) provide a thermodynamic method to determine the activity of the surfactant counter-ions (Na+) or specific surfactant-sensitive electrodes.

Principle: For an ionic surfactant like this compound, the activity of the free counter-ions in the solution changes at the CMC. Below the CMC, the activity of sodium ions increases linearly with the total surfactant concentration. Above the CMC, as micelles form, a portion of the counter-ions binds to the charged micellar surface to reduce electrostatic repulsion between the head groups. This binding leads to a decrease in the concentration (and activity) of free counter-ions in the bulk solution.

Methodology: The EMF of the solution is measured as a function of surfactant concentration using a sodium ion-selective electrode and a reference electrode. A plot of the measured EMF versus the logarithm of the total surfactant concentration will yield two straight lines with different slopes. The break point in the plot, where the slope changes, corresponds to the CMC.

Calorimetric Techniques

Calorimetric methods, such as Isothermal Titration Calorimetry (ITC) and Differential Scanning Calorimetry (DSC), measure the heat changes associated with the micellization process.

Isothermal Titration Calorimetry (ITC):

Principle: ITC directly measures the heat released or absorbed during a titration process. The formation of micelles is associated with a specific enthalpy of micellization (ΔHmic). When a concentrated surfactant solution is titrated into water, or vice versa, the heat change upon each injection is measured. Below the CMC, the heat change is primarily due to the dilution of the surfactant monomers. As the concentration approaches and exceeds the CMC, the measured heat change also includes the enthalpy of micelle formation or dissociation.

Methodology: A typical experiment involves titrating a concentrated solution of this compound into a calorimetric cell containing water. The heat change per injection is plotted against the total surfactant concentration in the cell. The resulting curve shows a transition that can be analyzed using thermodynamic models to determine both the CMC and the enthalpy of micellization. nih.goverau.edu

Differential Scanning Calorimetry (DSC):

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. While more commonly used for studying phase transitions in lipids and polymers, it can be applied to surfactant solutions to study temperature-dependent phenomena, including the effect of temperature on the CMC or the Krafft temperature. The micellization process itself can be viewed as a form of phase separation, and changes in the heat capacity of the solution can be detected. researchgate.netresearchgate.net

Methodology: A solution of the surfactant is heated at a constant rate in the DSC instrument, and its heat capacity is compared to that of a reference (pure solvent). A plot of the excess heat capacity versus temperature can reveal transitions related to the aggregation state of the surfactant.

Micellar Morphology and Structural Evolution

The self-assembly of this compound into micelles is a complex process influenced by factors such as concentration and the presence of electrolytes. The resulting micellar structures are not static and can undergo significant transformations.

Micellar Shape Transitions (e.g., Spherical to Ellipsoidal)

In aqueous solutions, this compound, an anionic surfactant, initially forms spherical micelles. However, the presence and concentration of counterions, such as those from sodium chloride (NaCl), can induce transitions in micellar shape. worldscientific.com For a related compound, sodium dioctyl sulfosuccinate (DOSS), an increase in counterion binding leads to the fusion of smaller vesicles into larger, multilamellar vesicles. nih.gov This suggests that with increasing electrolyte concentration, the micelles of this compound could transition from spherical to more complex structures like ellipsoidal or vesicular aggregates. worldscientific.comnih.gov The shape of the micelle is expected to change at specific electrolyte concentrations. worldscientific.com

Aggregation Number Determination

The aggregation number (Nagg) represents the average number of surfactant molecules in a single micelle. For ionic surfactants like this compound, this number can be determined experimentally. One method involves analyzing the stepwise thinning of liquid films containing the micelles. nih.gov The height of the steps in the thinning process is related to the inverse cubic root of the micelle concentration, allowing for the calculation of Nagg. nih.gov This method has been successfully applied to various anionic and cationic surfactants. nih.gov It has been observed that micelles with a larger aggregation number tend to have a lower degree of ionization. nih.gov For a similar surfactant, sodium dioctyl sulfosuccinate, the aggregation number has been shown to change suddenly at a specific NaCl concentration, coinciding with changes in the micellar interface polarity. worldscientific.com

Counterion Binding and Dissociation Mechanisms

The binding of counterions to the surface of ionic micelles is a crucial factor in their stability and structural evolution. For sodium dioctyl sulfosuccinate, a sharp increase in the counterion binding constant is observed at a specific NaCl concentration. worldscientific.com Electromotive force (EMF) measurements on DOSS solutions have confirmed a significant rise in counterion binding to the aggregates near the coacervate phase boundary. nih.gov This increased binding neutralizes the charge on the micellar surface, reducing electrostatic repulsion between the headgroups and facilitating the growth and transformation of the micelles. nih.gov The degree of micelle ionization, which is related to counterion binding, can be determined simultaneously with the aggregation number from foam film thinning experiments. nih.gov The results from these experiments indicate that as the aggregation number increases, the degree of ionization decreases, which is a consequence of enhanced counterion binding. nih.gov

Thermodynamic Parameters of Micellization

The process of micellization is governed by thermodynamic principles. The key parameters—standard free energy, enthalpy, and entropy of micellization—provide a quantitative understanding of the spontaneity and driving forces behind micelle formation.

Standard Free Energy of Micellization (ΔG°m)

The standard free energy of micellization (ΔG°m) is a measure of the spontaneity of the micellization process. A negative value of ΔG°m indicates that micelle formation is a spontaneous process. nih.gov The ΔG°m can be calculated from the critical micelle concentration (CMC) using the following equation for ionic surfactants:

ΔG°m ≈ (2-β)RT ln(CMC)

where β is the degree of counterion binding, R is the gas constant, and T is the absolute temperature. For non-ionic micelles, the equation is simpler:

ΔG°m = RT ln(CMC) wikipedia.org

The CMC is a critical parameter and its determination is essential for calculating ΔG°m. wikipedia.orgumcs.pl The stability of mixed micellar systems is also indicated by negative Gibbs free energy of micellization. nih.gov

Standard Enthalpy of Micellization (ΔH°m)

ΔG°m = ΔH°m - TΔS°m umcs.pl

The driving force for micellization is often the positive entropy change (ΔS°m) associated with the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers, a phenomenon known as the hydrophobic effect. nih.govwikipedia.org

Interactive Data Table: Thermodynamic Parameters of Micellization for Related Surfactants

| Thermodynamic Parameter | Value | Conditions | Source |

| ΔG°m | Varies with temperature and salt concentration | Aqueous solution | researchgate.net |

| ΔH°m | Can be determined by microcalorimetry | Temperature dependent | researchgate.netacs.org |

Standard Entropy of Micellization (ΔS°m)

The process of micellization, the self-assembly of surfactant monomers into aggregates, is significantly influenced by entropy changes. The standard entropy of micellization (ΔS°m) provides insight into the change in the degree of randomness or disorder of the system upon the formation of micelles. For this compound, like other ionic surfactants, the micellization process is largely driven by entropic factors. umcs.pl

The standard entropy of micellization can be determined from the temperature dependence of the critical micelle concentration (CMC) and the standard enthalpy of micellization (ΔH°m) using the following thermodynamic relationship:

ΔG°m = ΔH°m - TΔS°m

where ΔG°m is the standard free energy of micellization and T is the absolute temperature. Since ΔG°m can be calculated from the CMC, and ΔH°m can be determined calorimetrically or from the van't Hoff equation, ΔS°m can be derived. Studies on similar anionic surfactants have shown that the entropy of micellization is positive and its temperature dependence can provide further information on the thermodynamics of the process. conicet.gov.ar

Heat Capacity of Micellization (ΔCp,m)

The heat capacity of micellization (ΔCp,m) describes the change in heat capacity upon the formation of micelles from surfactant monomers. It is a crucial thermodynamic parameter that provides information about the changes in the hydration of the surfactant molecules during the aggregation process. A negative ΔCp,m is often observed for the micellization of surfactants in aqueous solutions, which is characteristic of the hydrophobic effect. nih.gov

This negative value indicates that the transfer of the hydrophobic alkyl chains from the aqueous environment to the nonpolar interior of the micelle results in a decrease in the heat capacity of the system. This is attributed to the melting of the structured water ("icebergs") surrounding the hydrophobic chains, which has a higher heat capacity than bulk water.

The heat capacity of micellization can be determined from the temperature dependence of the enthalpy of micellization (ΔH°m) according to the following equation:

ΔCp,m = (dΔH°m / dT)p

where the derivative is taken at constant pressure. Experimental studies on analogous surfactants have confirmed that the enthalpy of micellization is temperature-dependent, leading to a non-zero heat capacity of micellization. nih.govresearchgate.net

Driving Forces for Micellization Processes

While the hydrophobic effect is the principal driver, other forces also play crucial roles:

Electrostatic Interactions: The negatively charged sulfosuccinate headgroups experience electrostatic repulsion. This force opposes micellization and increases the critical micelle concentration (CMC). However, the binding of counterions (Na+) to the micelle surface helps to screen these repulsive forces, thereby favoring aggregation. researchgate.net

Van der Waals Forces: Attractive van der Waals forces between the hydrocarbon tails in the micellar core contribute to the stability of the aggregate.

Steric Effects: The geometry and size of the dihexyl chains and the sulfosuccinate headgroup can influence the packing of the surfactant molecules within the micelle, affecting its size and shape.

Influence of Environmental Factors on Aqueous Micellization

Temperature Dependence of CMC

The critical micelle concentration (CMC) of this compound, like most ionic surfactants, exhibits a characteristic U-shaped dependence on temperature. nih.gov Initially, the CMC decreases as the temperature rises, reaching a minimum value at a specific temperature, and then increases with a further increase in temperature. nih.govresearchgate.net

This behavior is a result of two opposing effects of temperature on the thermodynamics of micellization. jsirjournal.com An increase in temperature generally leads to a decrease in the hydration of the hydrophilic headgroups, which favors micellization and thus lowers the CMC. jsirjournal.com Simultaneously, the increased thermal energy disrupts the structured water surrounding the hydrophobic tails, making their transfer to the micellar core less entropically favorable, which tends to increase the CMC. researchgate.net

At lower temperatures, the desolvation effect on the headgroups dominates, leading to a decrease in the CMC. As the temperature increases, the disruption of the hydrophobic hydration becomes more significant, eventually overriding the headgroup desolvation effect and causing the CMC to rise. The temperature at which the minimum CMC occurs corresponds to the point where the enthalpy of micellization is zero. nih.gov

The precise temperature of the CMC minimum can be influenced by factors such as the surfactant's molecular structure and the presence of additives in the solution. nih.gov

Effect of Electrolyte Concentration and Counterion Specificity

The addition of electrolytes to an aqueous solution of this compound has a pronounced effect on its micellization behavior. The presence of an electrolyte, particularly one with a common counterion (Na+), significantly lowers the critical micelle concentration (CMC). jsirjournal.comissstindian.org

This effect is primarily due to the screening of the electrostatic repulsions between the negatively charged sulfosuccinate headgroups at the micelle surface. researchgate.net The added counterions accumulate in the Stern layer of the micelle, partially neutralizing the charge and reducing the electrostatic barrier to aggregation. This makes the formation of micelles more favorable, occurring at a lower surfactant concentration. researchgate.netissstindian.org

The magnitude of the CMC reduction depends on both the concentration and the nature of the added electrolyte. An increase in electrolyte concentration leads to a more effective screening of the headgroup repulsions and consequently a greater decrease in the CMC. nih.govresearchgate.net

The specificity of the counterion also plays a role. For a given concentration, counterions that bind more strongly to the micelle surface will be more effective at reducing the CMC. The effectiveness of counterions in reducing the CMC of anionic surfactants generally follows the order: Cs+ > K+ > Na+ > Li+. researchgate.net This is related to the degree of hydration of the counterions; less hydrated ions can approach the micelle surface more closely and bind more effectively.

pH Effects on Aggregation Behavior

The aggregation behavior of this compound can be influenced by the pH of the aqueous solution, primarily due to the potential for hydrolysis of the ester linkages in its structure, especially at extreme pH values. While the sulfonate headgroup is a salt of a strong acid and remains ionized over a wide pH range, the ester groups are susceptible to hydrolysis under acidic or alkaline conditions.

At a pH of 5-7, this compound is generally stable. sigmaaldrich.com However, at very low pH (acidic conditions), the ester groups can undergo acid-catalyzed hydrolysis. This would lead to the formation of hexanol and the corresponding sulfosuccinic acid, altering the surfactant properties of the solution.

Reverse Micelles in Non-Aqueous Solvents

This compound is an anionic surfactant known for its capacity to self-assemble in non-aqueous, or organic, solvents to form structures known as reverse micelles. These aggregates are thermodynamically stable, nanoscopic assemblies where the surfactant molecules orient themselves to sequester a polar, typically aqueous, core from the surrounding non-polar bulk solvent. osti.govstanford.edu The hydrophilic sulfosuccinate "head" groups and their associated sodium counterions form the interior interface of the micelle, creating a polar microenvironment. In contrast, the non-polar "tail" groups, in this case, the two hexyl chains, are directed outwards into the bulk hydrocarbon solvent. This arrangement allows for the solubilization of water or other polar substances within a non-polar medium. The formation and characteristics of these reverse micelles are governed by a delicate interplay of intermolecular forces and are highly sensitive to the composition of the system. osti.govacs.org

Formation and Stability Mechanisms in Hydrocarbon Systems

The formation of reverse micelles in hydrocarbon systems is a spontaneous self-assembly process driven by the amphiphilic nature of the this compound molecules. The stability of these structures depends on a balance of several interactions: attractive forces between the polar head groups and the solubilized water molecules, electrostatic repulsion between the anionic sulfonate head groups, and the interactions between the hydrocarbon tails and the non-polar solvent. osti.gov

The presence of water is crucial for the formation and stabilization of these reverse micelles. Studies on the closely related surfactant, sodium bis(2-ethylhexyl) sulfosuccinate (AOT), indicate that stable reverse micelles may not form until a certain molar ratio of water to surfactant is reached. For AOT in isooctane (B107328), this threshold is a molar ratio (W₀) of approximately 2. The size of the resulting reverse micelle is believed to be determined by a balance between attractive electrostatic interactions (between sodium cations and the anionic head groups) and repulsive forces (between the head groups themselves), with the availability of water to screen these interactions playing a key role.

However, the specific structure of the alkyl chains significantly influences the surfactant's ability to solubilize water. Research directly comparing di-(n-hexyl) sodium sulfosuccinate with AOT in n-octane revealed that the water-solubilizing capacity is greatly reduced for the dihexyl variant. This suggests that while this compound does form reverse micelles, their ability to encapsulate large amounts of water is less pronounced than that of its longer-branched chain analog, AOT, highlighting a significant effect of the alkyl chain structure on the stability and water-holding capacity of the aggregates.

Structural Characterization of Reverse Micelles

The structure of reverse micelles is typically characterized by their size, shape, and the nature of their internal core. These properties have been extensively studied for analogous dialkyl sulfosuccinate systems, primarily using techniques such as dynamic light scattering (DLS), small-angle X-ray scattering (SAXS), and small-angle neutron scattering (SANS).

For the well-studied AOT system, which serves as a valuable model, reverse micelles are generally considered to be spherical, although some studies suggest they can be slightly aspherical or ellipsoidal, particularly at lower water content. ens.fr The relationship between W₀ and the micellar size is often linear, allowing for predictable control over the dimensions of the encapsulated water pool.

Below is an illustrative data table based on a known linear relationship for the AOT/isooctane system, which demonstrates how the water pool diameter changes with the water-to-surfactant ratio (W₀).

Table 1: Illustrative Relationship Between W₀ and Water Pool Diameter for AOT Reverse Micelles This table is based on an established empirical formula for AOT reverse micelles and serves as an example of the typical relationship between water content and size.

| Water-to-Surfactant Ratio (W₀) | Calculated Water Pool Diameter (nm) |

| 5 | 2.55 |

| 10 | 4.00 |

| 15 | 5.45 |

| 20 | 6.90 |

| 25 | 8.35 |

| 30 | 9.80 |

The core of a this compound reverse micelle consists of a nanoscopic pool of water whose properties are markedly different from those of bulk water. nih.govnih.gov This difference arises from the significant interactions between the water molecules and the dense layer of ionic sulfonate head groups and sodium counterions at the core-solvent interface. stanford.edu

Spectroscopic studies on similar reverse micellar systems have revealed that the water within the core exists in at least two distinct states:

Bound Water: A layer of water molecules directly hydrating the sulfonate groups and Na⁺ ions. These water molecules are highly structured and their mobility is significantly restricted compared to bulk water. pitt.edu

"Free" or "Core" Water: Water molecules in the center of the pool that are not in direct contact with the ionic interface. As the micelle size increases (with higher W₀), this central water region begins to exhibit properties that are more "bulk-like." stanford.eduacs.org

Influence of Solvent Polarity and Water Loading Ratio on Reverse Micellar Structure and Dynamics

The structure and dynamic properties of this compound reverse micelles are highly sensitive to both the water loading ratio (W₀) and the polarity of the non-aqueous solvent.

Influence of Solvent Polarity: The nature of the hydrocarbon solvent plays a critical role in the stability and characteristics of the reverse micelles. The partitioning of water between the bulk organic solvent and the micellar cores is influenced by the solvent's polarity. In highly non-polar solvents like cyclohexane, water has very low solubility and strongly partitions into the micellar core. In solvents with slightly higher polarity, such as toluene (B28343), the increased solubility of water in the bulk phase can alter the equilibrium of micelle formation and structure. The interactions between the surfactant's hexyl tails and the solvent molecules also affect the packing of the surfactant molecules in the interfacial film, which can in turn influence the curvature and stability of the aggregate.

Water Exchange Mechanisms in Reverse Micellar Systems

Reverse micelles are not static entities but are part of a dynamic equilibrium. The water molecules and the surfactant monomers themselves are subject to continuous exchange between different micelles and the bulk solution. The exchange of materials between reverse micelle interiors is a critical aspect of their function in applications like microreactors.

While specific mechanisms for this compound are not extensively detailed, studies on the analogous AOT system propose two primary pathways for inter-micellar water exchange:

Transient Micellar Fusion: This mechanism involves the collision of two reverse micelles, leading to the transient formation of a short-lived dimer or a larger merged aggregate. During this fusion event, the contents of the water pools can mix before the aggregate fissions back into two separate micelles. This process is believed to be a significant pathway for the rapid redistribution of water and other polar solutes throughout the solution. nih.gov

Molecular Diffusion: This process involves the transport of individual water molecules from one micelle to another by diffusing through the bulk non-polar solvent. The mobility of water in the interfacial layer is significantly restricted, but water molecules can still escape the core, traverse the organic phase, and enter another micelle. nih.govpitt.edu

The dominant mechanism and the rate of exchange depend on factors such as temperature, surfactant concentration, the size of the micelles (W₀), and the viscosity of the hydrocarbon solvent. The dynamic nature of these systems, characterized by both the internal motion of water and the exchange between micelles, is fundamental to their properties and applications. nih.govnih.gov

Solute Interaction within Reverse Micelles (e.g., enzyme encapsulation)

Reverse micelles are nanometer-sized water droplets dispersed in a continuous oil phase, stabilized by a monolayer of surfactant molecules with their polar head groups oriented towards the aqueous core and their hydrophobic tails extending into the nonpolar solvent. These structures can serve as microreactors for various chemical reactions and are particularly well-suited for the encapsulation of biomolecules like enzymes.

While extensive research has been conducted on the encapsulation of enzymes in reverse micelles formed by the longer-chain analog, sodium bis(2-ethylhexyl) sulfosuccinate (AOT), the principles governing solute interactions are applicable to this compound (SDHS) systems. The aqueous core of the reverse micelle provides a protective environment for the enzyme, preventing its direct contact with the bulk organic solvent and thus preserving its native conformation and catalytic activity. researchgate.netnih.gov

The catalytic activity of enzymes within these micro-heterogeneous systems can be significantly modulated. For instance, studies with iron tetrasulfonatophthalocyanine (FeTSPc) in AOT reverse micelles have demonstrated an enhancement of its catalytic activity in the oxidation of L-tyrosine. researchgate.net The size of the water pool, often denoted by the molar ratio of water to surfactant (W₀), is a critical parameter that influences enzyme activity. The interaction between the encapsulated enzyme and the surfactant head groups at the interface is also a key determinant of the enzyme's function. In the case of lipase, its activity and stability have been shown to be influenced by the surfactant concentration. rsc.org

The solubilization of proteins like lysozyme (B549824) within AOT reverse micelles is driven by electrostatic interactions between the charged groups on the protein surface and the anionic head groups of the surfactant. nih.govcolab.ws A similar mechanism is expected for SDHS reverse micelles. The system composed of water, isooctane, and a blend of AOT and SDHS can create various microemulsion phases, indicating the capability of SDHS to participate in and influence the formation of these solute-hosting nanostructures. diva-portal.org The use of mixed surfactant systems, including SDHS, can offer a versatile platform for controlling the properties of reverse micelles and optimizing them for applications such as enzyme catalysis and protein extraction. arxiv.org

Vesicle Formation and Bilayer Structures

Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers of surfactant molecules enclosing an aqueous core. The formation of vesicles from a single-chain surfactant is a notable phenomenon, as it requires specific molecular packing properties.

Spontaneous Vesicle Formation Conditions

Dialkyl sulfosuccinates have been observed to form vesicles in aqueous solutions. Comparative studies on surfactants like sodium bis(2-ethylhexyl) sulfosuccinate (AOT) and sodium bis(4-phenylbutyl) sulfosuccinate (SBPBS) have confirmed the presence of vesicles through dynamic light scattering (DLS) and transmission electron microscopy (TEM). nih.gov This suggests that this compound, with its double-chain structure, is also capable of spontaneous vesicle formation under appropriate conditions, likely in an aqueous medium above a certain concentration and within a specific temperature range. The mechanism is attributed to the packing parameter of the surfactant, where the geometry of the molecule favors the formation of a curved bilayer over a micellar structure.

Critical Vesicle Concentration (CVC) Determination

The critical vesicle concentration (CVC) is the concentration at which vesicle formation begins to occur. While specific CVC values for this compound are not extensively documented, the concept is analogous to the critical micelle concentration (CMC) or critical aggregation concentration (cac). These values are typically determined by monitoring a physical property of the surfactant solution that changes abruptly upon aggregation, such as surface tension, conductivity, or the fluorescence of a probe molecule. acs.orgresearchgate.net For the related surfactant AOT, the critical aggregation concentration in various deep eutectic solvents has been determined using these methods. acs.org

Morphology and Polydispersity of Vesicular Aggregates

The morphology of vesicles formed from dialkyl sulfosuccinates is typically spherical and can be either unilamellar (a single bilayer) or multilamellar (multiple concentric bilayers). nih.gov Techniques such as DLS are used to determine the hydrodynamic diameter and the polydispersity index (PDI) of the vesicle population. TEM provides direct visual evidence of the vesicle structure. For vesicles formed from AOT and SBPBS, both DLS and TEM have been instrumental in confirming their existence and characterizing their size. nih.gov It is expected that vesicles of this compound would exhibit similar morphologies.

Factors Influencing Vesicle Stability and Morphology

The stability and morphology of vesicles are sensitive to various factors, including the addition of polymers, changes in salinity, and the mixing of different surfactants.

Polymer Addition: The interaction of vesicles with polymers can lead to the formation of polymer-surfactant complexes. Studies on the interaction of AOT and SBPBS with hydrophobically modified poly(acrylamide) (HMPAM) have shown that the binding strength of the surfactant to the polymer can influence the aggregation behavior. nih.gov Such interactions can affect vesicle stability, either by creating a protective polymer layer or by inducing structural changes.

Salinity: The addition of salt (salinity) has a significant impact on the aggregation of anionic surfactants like this compound. The salt screens the electrostatic repulsion between the negatively charged head groups, which can promote the formation of vesicles and other aggregate structures. researchgate.net In mixed systems of AOT and SDHS, changes in salinity are used to induce transitions between different microemulsion phases (Winsor I, II, and III), highlighting the critical role of ionic strength in determining the self-assembled structure. diva-portal.org

Liquid Crystalline Phases and Phase Behavior

Beyond the formation of micelles and vesicles in dilute solutions, this compound, like other dialkyl sulfosuccinates, can form various liquid crystalline phases at higher concentrations. These are ordered yet fluid states that represent an intermediate phase of matter between a crystalline solid and an isotropic liquid.

Modeling studies of AOT in aqueous systems predict the formation of a lamellar liquid crystalline phase, where the surfactant molecules are arranged in bilayers separated by layers of water. rsc.orgnih.gov This is a common liquid crystalline phase for double-chain surfactants. The rich phase behavior of AOT is well-established and includes multiple liquid crystalline phases. rsc.org

Direct evidence for the complex phase behavior of this compound comes from studies of its mixture with AOT. The system comprising water, isooctane, AOT, and SDHS exhibits a progression through Winsor I (oil-in-water microemulsion in equilibrium with excess oil), Winsor III (a three-phase system with a middle-phase microemulsion), and Winsor II (water-in-oil microemulsion in equilibrium with excess water) equilibria with slight adjustments in salinity. diva-portal.org The ability of SDHS to promote the formation of bicontinuous structures, particularly at increased ionic strength, underscores its role in dictating the phase behavior of these systems. diva-portal.org The formation of these distinct phases is a clear indication of the existence of underlying liquid crystalline structures that are precursors to or in equilibrium with the microemulsion phases.

The table below summarizes the critical aggregation concentrations (cac) for the related surfactant, AOT, in different solvent systems, which provides context for the aggregation behavior of dialkyl sulfosuccinates.

| Solvent System | Technique | cac (mM) |

| Reline | Conductivity | 10.06 |

| Ethaline | Conductivity | 15.52 |

| Reline + 10% Water | Conductivity | 4.88 |

| Ethaline + 10% Water | Conductivity | 10.21 |

| Reline + 30% Water | Conductivity | 1.87 |

| Ethaline + 30% Water | Conductivity | 3.51 |

| Reline + 50% Water | Conductivity | 1.25 |

| Ethaline + 50% Water | Conductivity | 2.11 |

| Data derived from a study on the aggregation behavior of AOT in deep eutectic solvents. acs.org |

Identification and Characterization of Liquid Crystalline Phases

Detailed research findings on the specific types of liquid crystalline phases formed by this compound and their structural characterization are not available in the surveyed literature.

Phase Transitions with Varying Concentration and Temperature

Similarly, there is a lack of specific data and research findings concerning the phase transition behavior of this compound as a function of its concentration in a solvent or changes in temperature.

Interfacial Phenomena and Adsorption Studies of Dihexyl Sodium Sulfosuccinate

Surface Adsorption Properties at Air/Liquid Interfaces

The accumulation of dihexyl sodium sulfosuccinate (B1259242) molecules at the air-liquid interface is a primary indicator of its surface activity. This phenomenon is characterized by several key parameters that describe the efficiency and thermodynamics of the adsorption process.

The surface excess concentration (Γmax) quantifies the maximum packing density of surfactant molecules at an interface when it has become saturated. It represents the amount of surfactant adsorbed per unit area of the surface. A higher Γmax value generally indicates a more tightly packed monolayer of surfactant molecules at the interface. This parameter is crucial for understanding how effectively the surfactant can modify surface properties.

The determination of Γmax is typically achieved through surface tension measurements as a function of surfactant concentration. The Gibbs adsorption isotherm equation is then applied to these data to calculate the surface excess. researchgate.net For an ionic surfactant like dihexyl sodium sulfosuccinate, the equation is often expressed as:

Γmax = - (1 / nRT) * (dγ / dlnC)

where:

γ is the surface tension of the solution.

C is the surfactant concentration.

R is the universal gas constant.

T is the absolute temperature.

n is a factor that accounts for the dissociation of the ionic surfactant (typically 2 for a 1:1 ionic surfactant). ekb.eg

Table 1: Surface Excess Concentration (Γmax) of this compound

| Parameter | Unit | Value |

| Surface Excess Concentration (Γmax) | mol/m² | Data not available in the reviewed literature |

The minimum area per molecule (Amin) is the average area occupied by a single surfactant molecule at the interface when the surface is saturated. researchgate.net It is inversely related to the surface excess concentration and provides insight into the orientation and packing of the surfactant molecules. A smaller Amin value suggests a more compact and dense arrangement of molecules at the air-liquid interface.

Amin is calculated from the surface excess concentration (Γmax) using the following relationship:

Amin = 1 / (Γmax * N_A)

where:

Γmax is the maximum surface excess concentration.

N_A is Avogadro's number. ekb.eg

Table 2: Minimum Area per Molecule (Amin) of this compound

| Parameter | Unit | Value |

| Minimum Area per Molecule (Amin) | Ų/molecule | Data not available in the reviewed literature |

The standard Gibbs free energy of adsorption (ΔG°ads) is a thermodynamic parameter that indicates the spontaneity of the surfactant adsorption process at an interface. A negative value for ΔG°ads signifies that the adsorption of surfactant molecules from the bulk solution to the interface is a spontaneous and energetically favorable process. bohrium.com The more negative the value, the stronger the driving force for adsorption. This energy change is associated with the removal of the hydrophobic tails from the aqueous environment and their arrangement at the interface. Studies on similar sulfosuccinate surfactants have shown that adsorption at the interface is generally a spontaneous process. ekb.egbohrium.com

Table 3: Thermodynamics of Adsorption (ΔG°ads) of this compound

| Parameter | Unit | Value |

| Standard Gibbs Free Energy of Adsorption (ΔG°ads) | kJ/mol | Data not available in the reviewed literature |

The adsorption kinetics of this compound describe the rate at which its molecules migrate from the bulk phase to establish equilibrium at the air-liquid interface. This process is generally diffusion-controlled, meaning the rate is governed by the diffusion of surfactant monomers to the subsurface layer, followed by their adsorption onto the surface. researchgate.net

When a new surface is created, there is a time-dependent decrease in surface tension as surfactant molecules populate the interface. The time required to reach an equilibrium surface tension is influenced by the bulk concentration of the surfactant. mdpi.com At higher concentrations, the greater number of molecules in the bulk leads to a faster migration rate and a more rapid reduction in surface tension. mdpi.com

Adsorption at Solid-Liquid Interfaces

The behavior of this compound is also critical at solid-liquid interfaces, where it can modify the properties of a solid surface, such as its wettability.

The structure of the hydrophobic tails of a sulfosuccinate surfactant plays a significant role in its ability to modify interfacial tension at a hydrophobic solid-water interface. Research comparing this compound with other dialkyl sulfosuccinates, such as dioctyl sodium sulfosuccinate (AOT), has provided insights into this relationship. mdpi.com

Mechanisms of Detachment from Hydrophobic Solid Surfaces

The detachment of an oily or nonpolar phase from a hydrophobic solid surface in an aqueous medium is a complex process significantly influenced by the presence of surfactants like this compound. The primary mechanism involves the surfactant's ability to alter the energetic balance at the three-phase contact line (solid-oil-water).

The process begins with the adsorption of surfactant molecules at the oil-water and solid-water interfaces. Due to its amphiphilic nature, the hydrophobic dihexyl tails of the surfactant have an affinity for the nonpolar oil phase and the hydrophobic solid surface, while the hydrophilic sulfonate head group orients towards the aqueous phase. patsnap.com This adsorption significantly reduces the interfacial tension between the oil and water and lowers the contact angle of the oil droplet on the solid surface. atamanchemicals.comsanyo-chemical-solutions.com

A key mechanism for detachment is the penetration of a thin water film between the oil droplet and the solid substrate. researchgate.net The presence of the surfactant facilitates this by making the solid surface more hydrophilic (wettable) and reducing the energy required to create a new solid-water interface. As the surfactant solution reaches the contact line, it can propagate by lateral diffusion, effectively lifting the oil off the surface. researchgate.net This dynamic process, often referred to as "roll-up" or "wetting-assisted detachment," causes the contact line to shrink, leading to the eventual release of the oil droplet into the bulk aqueous phase.

Interfacial Tension Reduction Mechanisms

This compound is highly effective at reducing the interfacial tension (IFT) between two immiscible liquids, such as oil and water. pcc.eu This capability stems directly from its molecular structure. As an amphiphilic molecule, it possesses two nonpolar (hydrophobic) hexyl chains and a polar (hydrophilic) sodium sulfosuccinate head group. patsnap.com

When introduced into an oil-water system, the surfactant molecules spontaneously migrate to the interface. They arrange themselves with their hydrophobic tails penetrating the oil phase and their hydrophilic heads remaining in the aqueous phase. patsnap.com This arrangement disrupts the strong cohesive forces between water molecules at the interface, thereby lowering the interfacial tension. The efficiency of this compound is notable because its branched, double-chain structure provides a high degree of surface activity, allowing it to lower IFT effectively even at low concentrations. pcc.euatamanchemicals.com

Relationship between Interfacial Tension and Emulsion Properties

The reduction of interfacial tension is fundamentally linked to the formation and stability of emulsions. An emulsion is a dispersion of one liquid in another immiscible liquid, and a significant amount of energy is required to create the large interfacial area of the dispersed droplets. By drastically lowering the IFT, this compound reduces the energy needed for emulsification.

Lower IFT allows for the formation of smaller droplets with less mechanical energy, leading to finer and more stable emulsions. nih.govnih.gov These smaller droplets have a reduced tendency to coalesce, or merge, which is a primary cause of emulsion breakdown. The surfactant molecules adsorbed at the droplet surface also create a protective barrier (either steric or electrostatic) that further prevents coalescence and enhances the long-term stability of the emulsion. patsnap.comchemicalbook.com This principle is critical in applications ranging from the formulation of cosmetics and personal care products to enhanced oil recovery, where stable microemulsions are desired. atamankimya.comresearchgate.net

Ultralow Interfacial Tension Measurements

In certain systems, particularly with the addition of electrolytes or co-surfactants, dialkyl sodium sulfosuccinates can achieve ultralow interfacial tension (ULIFT), defined as IFT values below 10⁻² mN/m. These extremely low values are crucial for applications like enhanced oil recovery, where they enable the mobilization of trapped oil. kruss-scientific.comresearchgate.net

Research on the closely related dioctyl sodium sulfosuccinate (AOT) demonstrates the capacity to reach such values. For instance, a mixture of water, sodium chloride, n-heptane, and AOT was shown to produce IFT values in the range of 10⁻⁵ mN/m. kruss-scientific.com Measurements using a spinning drop tensiometer confirmed an IFT value of 2.7 x 10⁻⁵ mN/m for a microemulsion phase formed in this system. kruss-scientific.com

Table 1: Interfacial Tension (IFT) Measurements in a System Containing Dioctyl Sodium Sulfosuccinate (AOT) Data derived from a study on microemulsion systems.

| System Components | Measurement Method | Resulting IFT (mN/m) | Reference |

| Water, NaCl, n-Heptane, AOT | Spinning Drop Tensiometer | 2.7 x 10⁻⁵ | kruss-scientific.com |

This interactive table showcases an example of ultralow interfacial tension achieved with a surfactant structurally similar to this compound.

Effects of Additives on Interfacial Tension

The interfacial tension of a this compound solution can be further modified by the introduction of various additives, such as electrolytes (salts), co-surfactants, and alcohols. These additives can create synergistic effects that lead to even lower IFT values.

Electrolytes (Salts): The addition of a salt like sodium chloride (NaCl) to an anionic surfactant solution can significantly lower the IFT. The salt ions shield the electrostatic repulsion between the charged head groups of the surfactant molecules adsorbed at the interface. This allows for a more compact packing of the surfactant molecules, leading to a greater reduction in IFT. researchgate.net

Co-surfactants: The combination of this compound with other surfactants, such as zwitterionic or non-ionic surfactants, can lead to synergistic interactions. These interactions can enhance the packing efficiency at the interface, further reducing IFT. bohrium.com For example, studies on AOT mixed with zwitterionic surfactants have shown that such mixtures can be more effective at lowering surface tension than the individual components. bohrium.com Similarly, the use of a co-surfactant like glycerol (B35011) monooleate in an AOT-based microemulsion system was shown to produce ultralow IFT. nih.govnih.gov

Table 2: Effect of Additives on Interfacial Tension in Systems with Dioctyl Sodium Sulfosuccinate (AOT) This table illustrates how additives can influence the IFT of solutions containing a surfactant analogous to this compound.

| Base Surfactant | Additive | Observation | Reference |

| Dioctyl Sodium Sulfosuccinate (AOT) | Sodium Chloride (NaCl) | Increasing NaCl concentration can lower IFT to ultralow values. | researchgate.net |

| Dioctyl Sodium Sulfosuccinate (AOT) | Zwitterionic Surfactants (e.g., DPS) | Synergistic interactions lead to enhanced IFT reduction compared to individual surfactants. | bohrium.com |

| Dioctyl Sodium Sulfosuccinate (AOT) | Glycerol Monooleate (Co-surfactant) | A specific ratio of surfactant to co-surfactant resulted in ultralow IFT values. | nih.govnih.gov |

Emulsion Science and Stabilization Mechanisms Involving Dihexyl Sodium Sulfosuccinate

Principles of Emulsification and Emulsion Formation

An emulsion is a dispersion of one liquid in a second, immiscible liquid, where one phase (the dispersed or internal phase) exists as fine droplets within the other (the continuous or external phase). The inherent thermodynamic instability of this system, driven by the high interfacial energy between the two phases, necessitates the input of energy (e.g., through homogenization or agitation) and the presence of an emulsifying agent to form and maintain the dispersion.

Emulsifiers, or surfactants, are amphiphilic molecules that position themselves at the oil-water interface, lowering the interfacial tension between the two liquids. This reduction in interfacial tension facilitates the breakup of large droplets into smaller ones during emulsification, reducing the energy required to create the emulsion. lankem.com Dihexyl sodium sulfosuccinate (B1259242) is an anionic surfactant recognized for its effectiveness as an emulsifying agent. google.com Its molecular structure, consisting of a polar sulfonate head group and two non-polar six-carbon (hexyl) tails, allows it to adsorb efficiently at the interface, promoting the formation of stable emulsions. Its properties include the ability to significantly reduce surface tension and good emulsification performance. google.comgoogle.com

Emulsion Stability Theories and Predictive Models

Once formed, an emulsion's stability is determined by its ability to resist changes over time, primarily the coalescence of dispersed droplets, which leads to phase separation. Several theories and models describe the mechanisms by which surfactants like dihexyl sodium sulfosuccinate impart stability.

The interfacial film theory posits that the emulsifying agent creates a physical barrier or film at the interface between the dispersed and continuous phases. uomustansiriyah.edu.iq This film acts as a mechanical layer that prevents droplets from making direct contact and coalescing. youtube.com

For this compound, the molecules orient themselves at the oil-water interface with the hydrophilic sulfonate head group in the aqueous phase and the two hydrophobic hexyl tails in the oil phase. This orientation creates a condensed monomolecular film. The stability conferred by this film is twofold:

Mechanical Barrier: The packed surfactant molecules form a robust layer that physically hinders droplets from merging.

Electrostatic Repulsion: As an anionic surfactant, this compound imparts a negative charge to the surface of the oil droplets in an oil-in-water (O/W) emulsion. This creates a repulsive electrostatic force (an electrical double layer) between approaching droplets, further preventing aggregation and coalescence. youtube.com

The combination of a mechanically strong film and electrostatic repulsion is crucial for the long-term stability of emulsions stabilized by this surfactant.

Hydrodynamic models seek to predict the initial size of droplets formed during emulsification by considering the balance between the disruptive shear forces of the homogenization equipment and the cohesive, restorative forces of the droplet's interfacial tension.

The key relationship is often expressed through the dimensionless Weber number (We), which compares inertial forces to surface tension forces. Droplet breakup occurs when the Weber number exceeds a critical value. The Sauter mean diameter (d₃₂) of droplets in an emulsion can be predicted by models that incorporate variables such as the continuous phase viscosity, interfacial tension, and energy dissipation rate.

This compound plays a critical role in this process by significantly lowering the interfacial tension between the oil and water phases. google.com A lower interfacial tension means that less shear force is required to deform and break up droplets, resulting in a smaller average droplet size for a given energy input. researchgate.net While specific parameters for this compound within these models are not extensively documented in publicly available literature, its function is to lower a key variable—interfacial tension—which directly leads to the formation of finer, more numerous droplets.

Coalescence is the process where two or more droplets merge to form a single, larger droplet. Models describing this phenomenon often break it down into two steps: the drainage of the continuous phase liquid from the thin film between two approaching droplets, and the subsequent rupture or collapse of that film.

The Davies and Rideal Coalescence Model considers the stability of this thin liquid film. The presence of this compound at the interface immobilizes the surface, slowing the drainage of the continuous phase and thus delaying coalescence.

Hole Nucleation Theory provides a framework for understanding the final step of film rupture. researchgate.net For coalescence to occur, a microscopic "hole" must form within the interfacial surfactant film. The energy required to create this hole is a critical barrier to coalescence. The film stabilized by this compound resists hole formation due to:

Electrostatic Repulsion: The anionic sulfonate head groups create strong repulsive forces that oppose the thinning of the film to the critical thickness required for rupture.

Mechanical Cohesion: The van der Waals forces between the packed hexyl tails contribute to the film's cohesion and mechanical strength.

Therefore, a high energy input is required to overcome these stabilizing forces and nucleate a hole, making the emulsion resistant to coalescence.

The stability of an emulsion stabilized by this compound is highly dependent on the physicochemical conditions of the system.

pH: As an anionic surfactant with a strong acidic group (sulfonate), this compound maintains its negative charge over a wide pH range. Emulsions are generally stable in neutral to alkaline conditions. However, at very low pH, the stability can be compromised as the increased concentration of protons in the solution can screen the negative charges on the droplets, reducing the electrostatic repulsion that prevents coalescence. researchgate.netresearchgate.netcsu.edu.au

Ionic Strength: The addition of electrolytes, particularly those with divalent or trivalent cations (like Ca²⁺ or Al³⁺), can significantly decrease emulsion stability. The salt ions in the continuous phase shield the negative charges of the sulfonate head groups. This "charge screening" effect compresses the electrical double layer, reduces the electrostatic repulsion between droplets, and makes them more susceptible to aggregation and coalescence. mdpi.comnih.govresearchgate.net

Temperature: For many anionic surfactants, an increase in temperature increases their solubility in water, which can enhance emulsion stability. lankem.com However, excessively high temperatures can lead to the chemical degradation of the surfactant or changes in the partitioning of the surfactant between the interface and the bulk phases, ultimately destabilizing the emulsion. nih.gov The closely related dioctyl sodium sulfosuccinate is reported to be thermally stable up to approximately 250°C. nih.gov

Continuous Phase Viscosity: Increasing the viscosity of the continuous phase enhances emulsion stability by impeding droplet movement. This slows down the rates of creaming (or sedimentation) and reduces the frequency of droplet-droplet collisions, thereby lowering the rate of coalescence. lankem.compreprints.org

The following table summarizes the general effects of these variables on emulsions stabilized by anionic surfactants like this compound.

| Systemic Variable | Effect on Emulsion Stability | Mechanism of Action |

|---|---|---|

| pH | Stable at neutral/alkaline pH; may decrease at very low pH. | At low pH, charge screening by H⁺ ions reduces electrostatic repulsion between droplets. researchgate.netresearchgate.net |

| Ionic Strength | Decreases stability, especially with divalent/trivalent cations. | Added ions shield the surfactant's negative charge, reducing electrostatic repulsion and promoting coalescence. mdpi.com |

| Temperature | Stability may increase moderately, but decreases at very high temperatures. | Moderate temperature can increase surfactant solubility and film mobility. High temperatures can cause surfactant degradation. lankem.comnih.gov |

| Continuous Phase Viscosity | Increases stability. | Slows droplet movement (Brownian motion, creaming), reducing collision frequency and coalescence rate. lankem.com |

The type of emulsion formed (O/W vs. W/O) and its stability are strongly influenced by the geometry of the surfactant molecule, which can be described by the critical packing parameter (P). This dimensionless number relates the volume of the hydrophobic tail (v), the optimal headgroup area at the interface (a), and the critical length of the tail (l).

P = v / (a * l) nih.gov

The value of P predicts the curvature of the surfactant film and thus the preferred emulsion type:

P < 1: The headgroup area is large relative to the tail volume, creating a conical shape that promotes positive curvature. This favors the formation of oil-in-water (O/W) emulsions .

P ≈ 1: The headgroup and tail have a similar effective area, resulting in a cylindrical shape that favors the formation of flat bilayers or lamellar phases.

P > 1: The tail volume is large relative to the headgroup area, creating an inverted cone shape that promotes negative curvature. This favors the formation of water-in-oil (W/O) emulsions .

This compound has two hydrophobic hexyl tails, which gives it a significant tail volume (v). This would suggest a tendency towards a higher packing parameter. However, its sulfonate headgroup is strongly hydrophilic and anionic. The electrostatic repulsion between adjacent headgroups at the interface increases the effective headgroup area (a), which in turn lowers the packing parameter.

The resulting emulsion type depends on the balance of these factors, which can be tuned by system variables like ionic strength. At low ionic strength, repulsion is strong, a is large, P is lower, and O/W emulsions are favored. At high ionic strength, charge screening reduces repulsion, a decreases, P increases, and the system may invert to a W/O emulsion.

| Packing Parameter (P) | Molecular Shape | Preferred Interfacial Curvature | Resulting Structure |

|---|---|---|---|

| P < 1/3 | Cone | Highly Positive | Spherical Micelles (in water) |

| 1/3 < P < 1/2 | Truncated Cone | Positive | Cylindrical Micelles (in water) |

| 1/2 < P < 1 | Truncated Cone | Slightly Positive / Flat | Flexible Bilayers, Vesicles, O/W Emulsions |

| P ≈ 1 | Cylinder | Zero (Flat) | Planar Bilayers (Lamellar Phases) |

| P > 1 | Inverted Cone | Negative | Inverted Micelles, W/O Emulsions |

Microemulsions

Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, frequently in combination with a cosurfactant. shareok.org They form spontaneously and are characterized by ultra-low interfacial tension and a high capacity for solubilizing oil and water. shareok.org These properties make them highly valuable in applications such as enhanced oil recovery, drug delivery, and cosmetics. shareok.org Microemulsions can exist in several forms, known as Winsor types: Type I (oil-in-water), Type II (water-in-oil), Type III (a three-phase system with a surfactant-rich middle phase coexisting with excess oil and water), and Type IV (a single-phase microemulsion at high surfactant concentrations). shareok.org

Formation without Co-surfactants

The formation of microemulsions typically requires a combination of a surfactant and a co-surfactant (often an alcohol) to achieve the necessary flexibility of the interfacial film. However, certain surfactants can form microemulsions without the aid of a co-surfactant, which is advantageous for creating simpler, often alcohol-free, formulations. google.com

Research has shown that this compound (SDHS), particularly in mixed surfactant systems, is capable of forming microemulsions without the addition of an alcohol or other co-surfactant. For instance, mixtures of the anionic surfactant SDHS and a cationic surfactant, benzethonium (B1203444) chloride (BCl), were able to form middle-phase (Winsor Type III) microemulsions with various oils without needing a co-surfactant. researchgate.net Similarly, when SDHS is added to a system containing sodium bis(2-ethylhexyl) sulfosuccinate and a laureth sulfate, it can produce a Type III microemulsion at low total surfactant concentrations (1.0-1.5%) without a cosolvent. google.com

Formulations and Phase Behavior of Microemulsion Systems

The phase behavior of microemulsion systems containing this compound is highly dependent on formulation variables such as the type of oil, surfactant concentration, and salinity. The Hydrophilic-Lipophilic-Deviation (HLD) model is often used to predict and understand these phase transitions. consensus.appresearchgate.net

Studies involving binary mixtures of SDHS and other surfactants demonstrate the ability to fine-tune microemulsion properties. In a system blending SDHS with sodium dioctyl sulfosuccinate (AOT), a twin-tailed surfactant, deviations from ideal mixing behavior were observed, indicating strong interactions between the two surfactants that facilitate microemulsion formation at room temperature. shareok.org

The anionic-nonionic surfactant ratio is also a critical factor. Research on binary mixtures of SDHS and C12-14 alcohol ethoxylates showed that this ratio plays a pivotal role in the phase transition, interfacial tension (IFT), and optimal salinity of the microemulsion system. consensus.app These mixed systems achieved minimum IFT values approximately three times lower than systems with SDHS alone. consensus.app The addition of SDHS to other surfactant formulations has been shown to enable the creation of effective microemulsions for cleaning and contaminant removal at low surfactant concentrations. google.com

Table 1: Examples of Microemulsion Systems Involving this compound (SDHS)

| Surfactant System | Oil Phase | Key Finding | Reference |

|---|---|---|---|

| SDHS (Anionic) + Benzethonium Chloride (Cationic) | Trichloroethylene, n-hexane, limonene, n-hexadecane | Able to form middle-phase (Winsor Type III) microemulsions without the addition of an alcohol co-surfactant. | researchgate.net |

| SDHS + Sodium bis(2-ethylhexyl) sulfosuccinate + Laureth Sulfate | General Oil | Produces a Winsor Type III microemulsion at low total surfactant concentrations (≤ 1.5%) without a cosolvent. | google.com |

| SDHS + Sodium Dioctyl Sulfosuccinate (AOT) | Pentane, hexane, heptane, octane, decane | The mixture allows for the formation of Winsor Type III microemulsions, which AOT alone cannot achieve. The system shows non-ideal mixing behavior. | shareok.org |

| SDHS + C12-14 Alcohol Ethoxylates (Nonionic) | Oils with varying Equivalent Alkane Carbon Numbers (EACN) | The anionic-nonionic ratio is crucial for controlling phase behavior and achieving ultra-low interfacial tension. | consensus.app |

Demulsification Research (Focus on Mechanisms)

Demulsification is the process of breaking an emulsion into its constituent oil and water phases. In the petroleum industry, crude oil is often produced as a stable water-in-oil (W/O) emulsion, stabilized by naturally occurring surfactants like asphaltenes and resins. researchgate.net Chemical demulsifiers are surface-active agents designed to counteract these natural stabilizers and promote rapid phase separation. chemmethod.com While this compound has been included in demulsifier formulations, much of the detailed mechanistic research has been conducted on its close analogue, dioctyl sodium sulfosuccinate (DOSS), and other polymeric demulsifiers. researchgate.netgoogle.com The principles and characterization methods are largely transferable.

Characterization Methods for Demulsifiers (e.g., Morphological Analysis by SEM)

The effectiveness of a demulsifier is evaluated through various characterization techniques that probe its physical properties and its impact on the emulsion's interfacial characteristics.

Morphological Analysis by Scanning Electron Microscopy (SEM): SEM is used to investigate the physical structure of the pure demulsifier. For example, analysis of DOSS revealed a flaky, thin structure with numerous macropores, which contributes to its light weight and facilitates its distribution within the emulsion. nih.gov

Interfacial Tension and Dilational Rheology: These methods measure how a demulsifier alters the oil-water interface. Effective demulsifiers reduce the interfacial tension and the viscoelastic moduli (strength) of the interfacial film, making it easier to rupture. acs.orgmdpi.com Interfacial dilational rheology, in particular, probes the response of the interfacial film to expansion and compression, providing insight into its mechanical strength. mdpi.com

Microscopy: Optical and atomic force microscopy can be used to visualize the demulsification process in real-time. nih.gov These techniques allow researchers to observe the displacement of asphaltene films, the thinning of the interfacial layer, and the subsequent aggregation and coalescence of water droplets. acs.orgnih.gov

Zeta Potential: This measurement indicates the surface charge of the dispersed droplets. A high electrostatic repulsion between droplets contributes to emulsion stability. Demulsifiers can reduce this charge, lowering the repulsive barrier and allowing droplets to approach each other and coalesce.

Bottle Tests: This is a standard industry method to screen demulsifier performance. A known concentration of demulsifier is added to an emulsion sample, which is then agitated and allowed to settle. The rate and amount of water separation are measured to determine the demulsification efficiency. acs.org

Table 2: Common Characterization Methods for Demulsifiers

| Characterization Method | Purpose | Reference |

|---|---|---|

| Scanning Electron Microscopy (SEM) | To analyze the physical morphology and structure of the solid demulsifier. | nih.gov |

| Interfacial Tension Measurement | To quantify the reduction in tension at the oil-water interface upon demulsifier addition. | acs.orgmdpi.com |

| Interfacial Dilational Rheology | To measure the viscoelastic properties (strength and elasticity) of the interfacial film. | mdpi.com |

| Optical/Atomic Force Microscopy | To visualize droplet coalescence and the displacement of stabilizing films at the interface. | nih.gov |

| Zeta Potential Analysis | To determine the effect of the demulsifier on the surface charge of emulsion droplets. | encyclopedia.pub |

| Bottle Test | To empirically measure the efficiency of water separation from the emulsion under controlled conditions. | acs.org |

Mechanisms of Crude Oil Emulsion Demulsification

The stability of water-in-crude oil emulsions is primarily due to a rigid, viscoelastic film formed by asphaltene and resin molecules at the oil-water interface. researchgate.net The mechanism of chemical demulsification involves several key steps to disrupt this stabilizing film:

Diffusion and Adsorption: The demulsifier molecules must first diffuse through the continuous oil phase to reach the oil-water interface. Hydrophobic demulsifiers with high viscosity may exhibit slower diffusion, hindering their performance. nih.gov

Interfacial Film Penetration and Disruption: Being more surface-active than the native asphaltenes, demulsifier molecules penetrate the stabilizing film. acs.org This disrupts the organized structure of the asphaltene network. Studies on polymeric demulsifiers show they adsorb at the interface, causing asphaltenes to segregate and weakening the film. acs.orgnih.gov

Flocculation: The demulsifier displaces the asphaltenes and reduces the repulsive forces between water droplets, allowing them to come into close contact and form aggregates (flocs).

Coalescence: The weakened interfacial film is no longer strong enough to prevent the aggregated droplets from merging. The film ruptures, and the water droplets coalesce into progressively larger drops. researchgate.net These larger drops are then able to settle out of the oil phase due to gravity.

An effective demulsifier functions by replacing the rigid, stabilizing asphaltene film with a much weaker film that is easily broken, thereby promoting the coalescence of water droplets. researchgate.net

Solubilization Studies with Dihexyl Sodium Sulfosuccinate

Solubilization of Water in Non-Aqueous Hydrocarbon Solutions

Dihexyl sodium sulfosuccinate (B1259242), like other dialkyl sulfosuccinates, can form reverse micelles in non-aqueous hydrocarbon solvents. These aggregates have a polar core capable of encapsulating water molecules, effectively dissolving water in a continuous oil phase. This phenomenon is critical in applications requiring stable water-in-oil (W/O) microemulsions.

The addition of water to a solution of a sulfosuccinate surfactant in a hydrocarbon solvent can lead to a series of phase transitions. umich.edu Systems containing a blend of sodium dioctyl sulfosuccinate (AOT) and sodium dihexyl sulfosuccinate (SDHS) in isooctane (B107328) exhibit classic Winsor phase equilibria (I, III, and II) with slight changes in the salt concentration of the aqueous phase. diva-portal.org

Winsor I: At lower salt concentrations (0.41 to 0.70 g NaCl/100 mL), the system forms an oil-in-water (o/w) microemulsion that exists in equilibrium with an excess oil phase. diva-portal.orgmdpi.com

Winsor III: In a narrow range of intermediate salt concentrations (0.80–1.10 g NaCl/100 mL), a three-phase system is observed, consisting of a middle-phase microemulsion in equilibrium with both excess water and excess oil phases. diva-portal.orgmdpi.com

Winsor II: At higher salinities, the system transitions to a water-in-oil (w/o) microemulsion in equilibrium with an excess water phase. diva-portal.orgmdpi.com

While these specific transitions are detailed for a mixed surfactant system, the general behavior of transitioning from a clear solution to a turbid one upon increasing water content is characteristic. For instance, in studies with the related surfactant AOT in n-octane and n-decane, a sequence of clear-turbid-clear-turbid transitions was observed as the water content increased. umich.edu The initial clear region consists of surfactant-solubilized water in the hydrocarbon, while the first turbid region, upon separation, yields a hydrocarbon phase with solubilized water and an aqueous phase containing some surfactant. umich.edu

The chemical structure of the surfactant, particularly the nature of its hydrophobic alkyl chains, significantly impacts its ability to solubilize water. Research directly comparing di-(n-hexyl) sodium sulfosuccinate with its longer-chain and branched-chain analogs demonstrates this effect.

The water solubilization capacity of di-(n-hexyl) sodium sulfosuccinate in n-octane is significantly lower than that of di-(2-ethylhexyl) sodium sulfosuccinate (AOT). umich.edu This suggests that the branching in the alkyl chains of AOT, specifically the ethyl side chain, plays a crucial role in enhancing its ability to form stable reverse micelles that can accommodate water. umich.edu Similarly, di-(n-octyl) sodium sulfosuccinate also shows a greatly reduced water solubilization capacity compared to AOT. umich.edu

| Surfactant | Alkyl Structure | Water Solubilization Capacity (Compared to AOT) | Reference |

|---|---|---|---|

| Di-(n-hexyl) sodium sulfosuccinate | Straight Chain (C6) | Greatly Reduced | umich.edu |

| Di-(n-octyl) sodium sulfosuccinate | Straight Chain (C8) | Greatly Reduced | umich.edu |

| Di-(2-ethylhexyl) sodium sulfosuccinate (AOT) | Branched Chain (C8) | High (Baseline) | umich.edu |

Solubilization of Hydrophobic Compounds and Pharmaceutical Agents in Micellar Systems

Dihexyl sodium sulfosuccinate is effective in forming micellar systems that can solubilize hydrophobic compounds, including pharmaceutical agents that are poorly soluble in water. ontosight.ai In aqueous solutions, the surfactant molecules aggregate to form micelles where the hydrophobic hexyl tails create a nonpolar core, while the hydrophilic sulfonate heads face the surrounding water. atamanchemicals.com This nonpolar core can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium. ontosight.aiatamanchemicals.com This mechanism is crucial for improving the bioavailability of certain drugs. ontosight.aiatamankimya.com

The applications of this compound in this area leverage its surfactant properties to overcome solubility challenges in various fields. ontosight.ai

| Application Area | Function | Reference |

|---|---|---|

| Pharmaceuticals | Enhances the solubility and bioavailability of poorly water-soluble drugs. | ontosight.ai |

| Biological Research | Used to solubilize membrane proteins and other biological molecules for study. | ontosight.ai |

| Cosmetics | Acts as an emulsifier and stabilizer in various formulations. | ontosight.ai |

Interactions of Dihexyl Sodium Sulfosuccinate with Other Chemical Species

Mixed Micelle Formation with Co-Surfactants

The combination of dihexyl sodium sulfosuccinate (B1259242) with other types of surfactants frequently results in synergistic interactions. Synergism implies that the properties of the mixed surfactant system are more favorable than those of the individual components at the same total concentration. This is particularly prominent in mixtures of anionic surfactants like dihexyl sodium sulfosuccinate and cationic surfactants. researchgate.netacs.org The strong electrostatic attraction between the oppositely charged headgroups significantly reduces the repulsion that would exist in a micelle made of a single ionic surfactant, thus promoting easier micelle formation. nih.gov

The degree of this synergy can be quantified by the interaction parameter, β, derived from regular solution theory. A negative value for β indicates an attractive interaction (synergism) between the surfactant molecules in the mixed micelle, while a positive value suggests repulsion (antagonism). For many binary mixtures involving sulfosuccinates and other surfactants, negative interaction parameters have been reported, confirming synergistic interactions. nih.govbohrium.com For example, mixtures of the related anionic surfactant dioctyl sodium sulfosuccinate (AOT) with zwitterionic surfactants show negative interaction parameters, indicating attractive forces and synergistic behavior. bohrium.com These synergistic interactions are not limited to anionic-cationic or anionic-zwitterionic systems but can also occur with non-ionic surfactants, although the attractive forces are generally weaker. nih.gov

Studies on sulfosuccinate blends have shown that these synergistic systems can offer significantly lower surface and interfacial tension compared to the individual components, which is advantageous in applications like enhanced oil recovery. google.com

In a mixed surfactant system, the composition of the micelles and the adsorbed interfacial layer is often different from the bulk composition of the surfactants. Theoretical models, such as those developed by Rubingh and Rosen, allow for the calculation of the molar composition of the mixed micelle (Xm) and the interaction parameter (β). bohrium.com

The composition within the mixed aggregates is influenced by the chemical structures of the constituent surfactants. researchgate.net For instance, in a binary mixture of an anionic and a cationic surfactant, the strong attraction between the headgroups can lead to an equimolar or near-equimolar composition in the micelle, even if the bulk concentration is different. For mixtures of dioctyl sodium sulfosuccinate (AOT) with zwitterionic surfactants, the micellar composition has been evaluated, revealing non-ideal behavior and the stability of the mixed micelles formed. researchgate.net The analysis of activity coefficients for each component in the mixed state further elucidates the non-ideal interactions occurring during micellization. bohrium.comresearchgate.net

The composition of the adsorption layer at the air-water interface can also be determined and may differ from the micellar composition, indicating varying interaction strengths at the interface versus in the bulk micellar core. bohrium.com